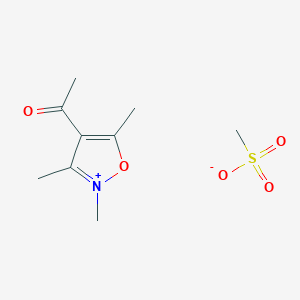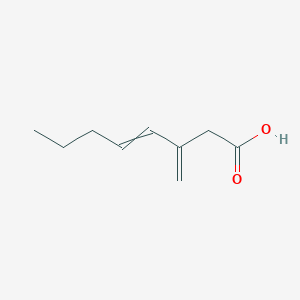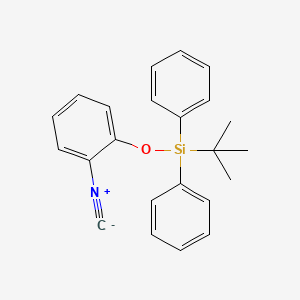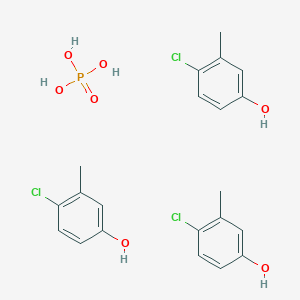
4-Chloro-3-methylphenol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylphenol, also known as p-chloro-m-cresol, is an organic compound with the molecular formula C7H7ClO. It is a monochlorinated derivative of m-cresol and appears as a white crystalline solid with a phenolic odor. This compound is widely used as a disinfectant, antiseptic, and preservative in various industries, including cosmetics and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenol is typically synthesized through the monochlorination of 3-methylphenol (m-cresol) at the para position. The reaction involves the use of chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), under controlled conditions to ensure selective chlorination .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-methylphenol involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where 3-methylphenol is treated with chlorine gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorocatechol and other quinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst can be used for oxidation reactions.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chlorocatechol and quinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies related to microbial activity and disinfection.
Medicine: Utilized as a preservative in pharmaceutical formulations.
Industry: Incorporated in paint formulations and as a disinfectant in various products
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methylphenol as a disinfectant involves disrupting the cell membrane of microorganisms. It induces cytoplasmic leakage, leading to the dissipation of the proton motive force and uncoupling of respiration from ATP synthesis. This results in the death of the microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroxylenol (4-chloro-3,5-dimethylphenol): Another chlorinated phenol with similar disinfectant properties.
p-Cresol (4-methylphenol): A methylated phenol with antiseptic properties
Uniqueness
4-Chloro-3-methylphenol is unique due to its specific chlorination pattern, which imparts distinct antimicrobial properties. Its effectiveness as a disinfectant and preservative makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
91785-88-5 |
|---|---|
Molekularformel |
C21H24Cl3O7P |
Molekulargewicht |
525.7 g/mol |
IUPAC-Name |
4-chloro-3-methylphenol;phosphoric acid |
InChI |
InChI=1S/3C7H7ClO.H3O4P/c3*1-5-4-6(9)2-3-7(5)8;1-5(2,3)4/h3*2-4,9H,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
GXZVXEPTWMIJQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)Cl.CC1=C(C=CC(=C1)O)Cl.CC1=C(C=CC(=C1)O)Cl.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


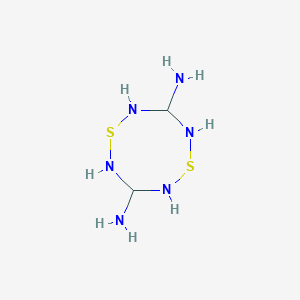
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

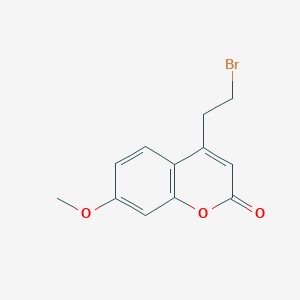

![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
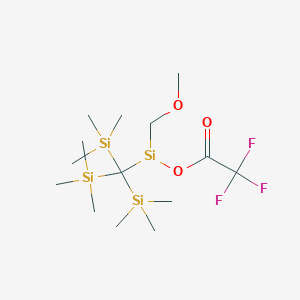

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)

